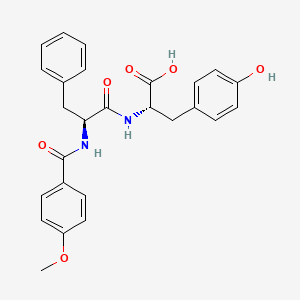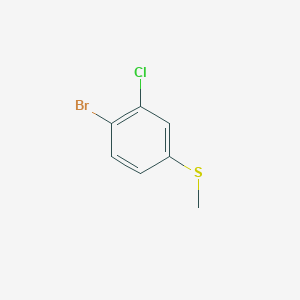
(4-Bromo-3-chlorophenyl)(methyl)sulfane
概要
説明
(4-Bromo-3-chlorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrClS. It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group as substituents.
準備方法
The synthesis of (4-Bromo-3-chlorophenyl)(methyl)sulfane typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-methylsulfanylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield .
化学反応の分析
(4-Bromo-3-chlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted benzene derivatives .
科学的研究の応用
(4-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of (4-Bromo-3-chlorophenyl)(methyl)sulfane in chemical reactions involves the interaction of its substituents with various reagents. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the benzene ring. The methylsulfanyl group can act as an electron-donating group, affecting the overall electronic distribution in the molecule .
In biological systems, the compound may interact with proteins and enzymes through hydrophobic interactions and halogen bonding.
類似化合物との比較
(4-Bromo-3-chlorophenyl)(methyl)sulfane can be compared with other similar compounds such as:
1-Bromo-4-chloro-2-methylbenzene: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Bromo-4-chloro-1-methylsulfanylbenzene: This is a positional isomer with different reactivity due to the position of the substituents.
1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a similar structure but with a different arrangement of the methylsulfanyl group, affecting its chemical properties
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of electronic and steric effects, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC名 |
1-bromo-2-chloro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
InChIキー |
ZEDJKLTZTSSQFP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)Br)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

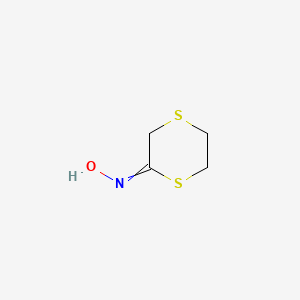
![6-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8500538.png)
![3-[4-(2-Acetamidopropyl)phenyl]prop-2-enoic acid](/img/structure/B8500543.png)
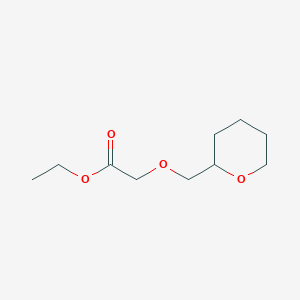
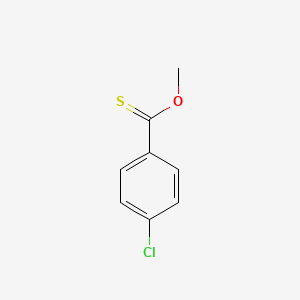
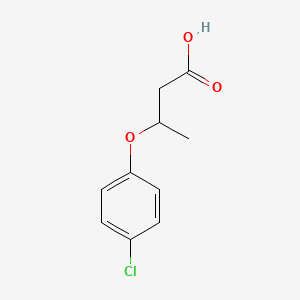
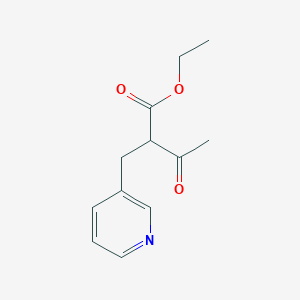
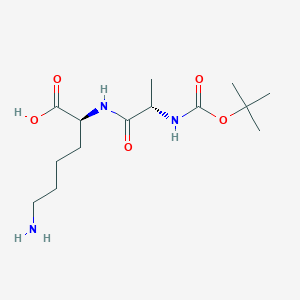
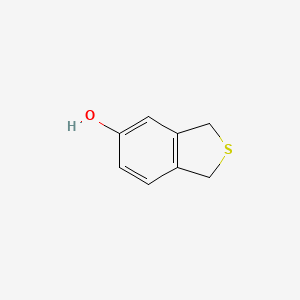
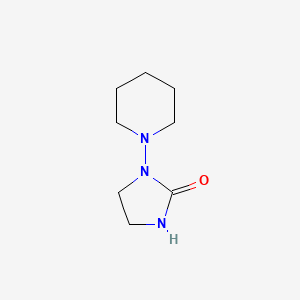
![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)
![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)

